molecular formula C20H19NO3 B2687896 3-(3,4-dimethoxybenzoyl)-4-(4-methylphenyl)-1H-pyrrole CAS No. 478031-28-6

3-(3,4-dimethoxybenzoyl)-4-(4-methylphenyl)-1H-pyrrole

Cat. No.: B2687896
CAS No.: 478031-28-6
M. Wt: 321.376
InChI Key: RSMRWHWFIXUARN-UHFFFAOYSA-N
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Description

3-(3,4-dimethoxybenzoyl)-4-(4-methylphenyl)-1H-pyrrole is an organic compound that belongs to the class of pyrroles Pyrroles are heterocyclic aromatic organic compounds, characterized by a five-membered ring structure containing one nitrogen atom This particular compound features a benzoyl group substituted with two methoxy groups at the 3 and 4 positions, and a methylphenyl group at the 4 position of the pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-dimethoxybenzoyl)-4-(4-methylphenyl)-1H-pyrrole typically involves the following steps:

    Formation of the Pyrrole Ring: This can be achieved through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with an amine. For this compound, the starting materials could be 3,4-dimethoxybenzoyl chloride and 4-methylphenylhydrazine.

    Cyclization: The intermediate formed from the initial reaction undergoes cyclization to form the pyrrole ring.

    Purification: The final product is purified using techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve:

    Bulk Synthesis: Using large reactors to carry out the Paal-Knorr synthesis.

    Optimization of Reaction Conditions: Ensuring optimal temperature, pressure, and solvent conditions to maximize yield and purity.

    Purification and Quality Control: Employing industrial-scale purification methods and rigorous quality control to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(3,4-dimethoxybenzoyl)-4-(4-methylphenyl)-1H-pyrrole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

3-(3,4-dimethoxybenzoyl)-4-(4-methylphenyl)-1H-pyrrole has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and the development of new materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-(3,4-dimethoxybenzoyl)-4-(4-methylphenyl)-1H-pyrrole depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes.

Comparison with Similar Compounds

Similar Compounds

    3-(3,4-dimethoxybenzoyl)-4-phenyl-1H-pyrrole: Similar structure but lacks the methyl group on the phenyl ring.

    3-(3,4-dimethoxybenzoyl)-4-(4-chlorophenyl)-1H-pyrrole: Similar structure but has a chlorine atom instead of a methyl group.

Uniqueness

3-(3,4-dimethoxybenzoyl)-4-(4-methylphenyl)-1H-pyrrole is unique due to the specific combination of substituents on the pyrrole ring, which can influence its chemical reactivity and potential applications. The presence of both methoxy and methyl groups can enhance its solubility and stability, making it a valuable compound for various research and industrial purposes.

Properties

IUPAC Name

(3,4-dimethoxyphenyl)-[4-(4-methylphenyl)-1H-pyrrol-3-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO3/c1-13-4-6-14(7-5-13)16-11-21-12-17(16)20(22)15-8-9-18(23-2)19(10-15)24-3/h4-12,21H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSMRWHWFIXUARN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CNC=C2C(=O)C3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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